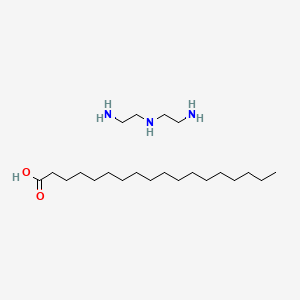
Einecs 295-957-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of octadecanoic acid, reaction products with diethylenetriamine, involves the reaction of octadecanoic acid with diethylenetriamine under controlled conditions. The reaction typically requires a suitable temperature and pressure, and a catalyst may be used to promote the reaction .
Industrial Production Methods: In industrial settings, the reaction is carried out in large reactors where octadecanoic acid and diethylenetriamine are mixed in the presence of a catalyst. The reaction mixture is heated to the desired temperature and maintained under pressure until the reaction is complete. The product is then purified and processed for various applications .
Chemical Reactions Analysis
Types of Reactions: Octadecanoic acid, reaction products with diethylenetriamine, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reactions: These reactions often require specific catalysts and solvents to proceed efficiently.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Octadecanoic acid, reaction products with diethylenetriamine, has a wide range of applications in scientific research and industry:
Chemistry: Used as a surfactant and emulsifier in various chemical processes.
Biology: Employed in the formulation of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in pharmaceutical formulations and as a component in medical coatings.
Industry: Utilized in the production of coatings, adhesives, and lubricants due to its stabilizing properties
Mechanism of Action
The mechanism of action of octadecanoic acid, reaction products with diethylenetriamine, involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to form stable complexes with other molecules, enhancing its effectiveness as a surfactant and emulsifier. The primary and secondary amino groups in diethylenetriamine play a crucial role in these interactions, contributing to the compound’s unique properties .
Comparison with Similar Compounds
Fatty acids, tall-oil, reaction products with diethylenetriamine: Similar in structure and applications, used in drilling muds and hydraulic fracturing fluids.
Octadecanoic acid, reaction products with diethylenetriamine and urea, acetates: Used in surface coatings, adhesives, and preservatives.
Uniqueness: Octadecanoic acid, reaction products with diethylenetriamine, stands out due to its specific combination of octadecanoic acid and diethylenetriamine, which imparts unique properties such as high chemical stability and thermal stability. These properties make it particularly valuable in industrial applications where durability and performance are critical .
Properties
CAS No. |
68412-13-5 |
|---|---|
Molecular Formula |
C22H49N3O2 |
Molecular Weight |
387.6 g/mol |
IUPAC Name |
N'-(2-aminoethyl)ethane-1,2-diamine;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C4H13N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;5-1-3-7-4-2-6/h2-17H2,1H3,(H,19,20);7H,1-6H2 |
InChI Key |
BFIIGSSNILPJSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.C(CNCCN)N |
Related CAS |
101610-61-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



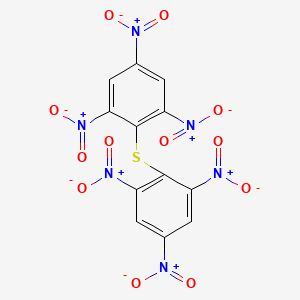
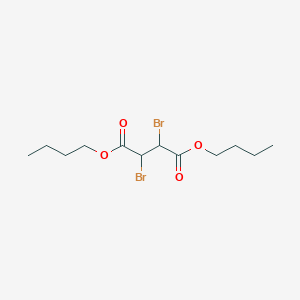
![2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;sulfuric acid](/img/structure/B12800408.png)
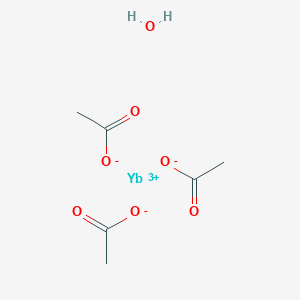
![1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-(hydroxymethyl)-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]pyrimidine-2,4-dione](/img/structure/B12800421.png)
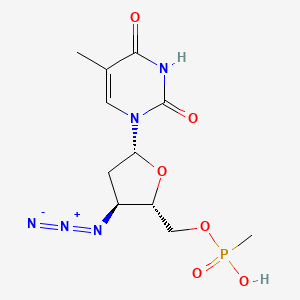
![Acetamide, N-[7-[[4-(decyloxy)phenyl]azo]-3,6-bis[(ethylamino)sulfonyl]-8-hydroxy-1-naphthalenyl]-](/img/structure/B12800430.png)

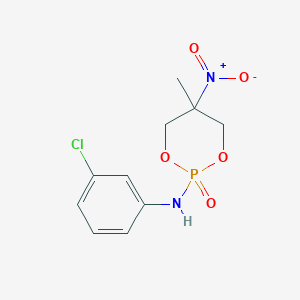


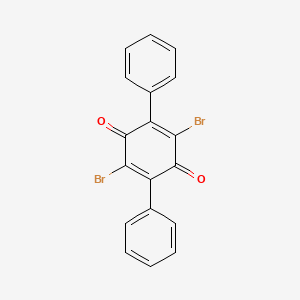
![Spiro[2.5]octane-1,1,2,2-tetracarbonitrile](/img/structure/B12800462.png)
